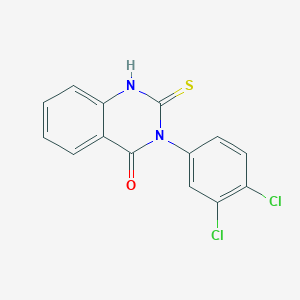
3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms. The presence of a quinazolinone moiety suggests that it might have biological activity, as quinazolinone derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a sulfanyl group (-SH), and a 3,4-dichlorophenyl group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The quinazolinone moiety might undergo reactions typical of amides, such as hydrolysis. The sulfanyl group might be susceptible to oxidation, and the 3,4-dichlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Chemical Synthesis and Derivatives
The synthesis and modification of quinazolinone derivatives, including structures similar to 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, are subjects of active research. For instance, novel 4(3H)-quinazolinone derivatives have been synthesized for potential applications as anti-inflammatory and analgesic agents. These compounds are characterized by their diverse substituted groups, highlighting the adaptability of the quinazolinone core structure in drug design and development (Farag et al., 2012). Similarly, the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one under various conditions yields multiple derivatives, showing the chemical versatility of the quinazolinone scaffold (Lezina et al., 2012).
Biological Activity and Applications
Quinazolinone derivatives, including those structurally related to 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, have been studied for their biological activities. For instance, novel thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antimicrobial activities, demonstrating the potential of these compounds in therapeutic applications (Rajasekaran et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWPQURIYITFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

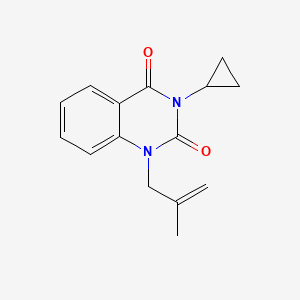
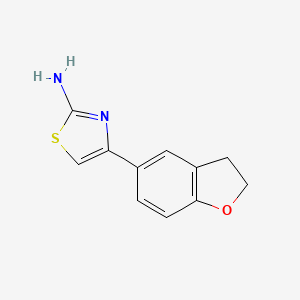
![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2596224.png)
![2-Imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidine-3-carboxamide](/img/structure/B2596225.png)
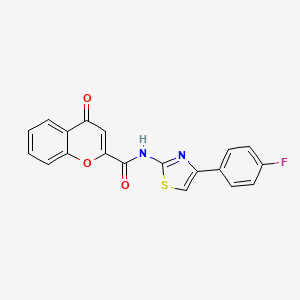
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2596227.png)
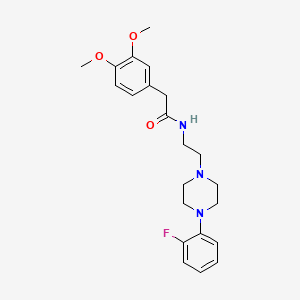
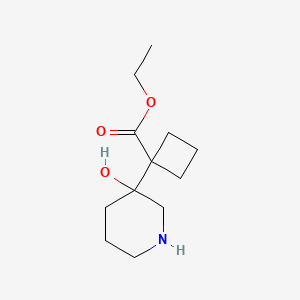
![Methyl (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride](/img/structure/B2596232.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2596237.png)
![1-[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2596240.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2596241.png)
![tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate](/img/structure/B2596242.png)